Predicted Lipophilicity (clogP) of the N‑Phenylacetamide Derivative Versus Halo‑Substituted Analogs
The target compound exhibits a calculated logP (clogP) of 1.90 . By contrast, the 8‑chloro analog (2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide) is predicted to have a higher logP (~2.4–2.8 based on the additive contribution of chlorine; ΔlogP ≈ 0.5–0.9 units), while the N‑(4‑chlorophenyl) derivative (N-(4-chlorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide) has a measured logP of approximately 2.8 . The absence of halogen atoms in the target compound yields a 0.5–0.9 log unit lower lipophilicity, which is expected to translate into higher aqueous solubility and reduced non‑specific protein binding in biochemical assays .
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.90 |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide: logP ≈ 2.8; 8‑chloro core analog: estimated clogP 2.4–2.8 |
| Quantified Difference | ΔclogP ≈ 0.5–0.9 units lower for target compound |
| Conditions | In silico prediction (clogP algorithm); comparator logP data from ChemSpider and structural analogs. |
Why This Matters
Lower clogP predicts superior aqueous solubility and reduced assay interference from aggregation or non‑specific binding, making the target compound a preferred choice for biophysical assays and fragment‑based screening where minimal hydrophobicity is desired.
- [1] Sildrug/ECBD. EOS90563: Basic Properties (clogP = 1.90). https://sildrug.ibb.waw.pl/ecbd/EOS90563/ (accessed 2026-04-29). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
